molecular formula C19H32O B072042 5alpha-Androstan-2beta-ol CAS No. 1225-47-4

5alpha-Androstan-2beta-ol

Cat. No. B072042
CAS RN: 1225-47-4
M. Wt: 276.5 g/mol
InChI Key: WEVCWBBEJLQUEX-DLEIETQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Androstan-2beta-ol is a steroid compound that has been extensively studied for its biochemical and physiological effects. It is a derivative of dihydrotestosterone (DHT), which is a potent androgen that plays a critical role in the development and maintenance of male reproductive tissues. 5alpha-Androstan-2beta-ol has been shown to have a variety of effects on the body, including anabolic and androgenic effects, as well as neuroprotective properties.

Mechanism of Action

The mechanism of action of 5alpha-Androstan-2beta-ol is not fully understood, but it is believed to act through the androgen receptor. It has been shown to increase protein synthesis and inhibit protein degradation, which may contribute to its anabolic effects. It has also been shown to increase the production of red blood cells, which may contribute to its performance-enhancing effects.
Biochemical and Physiological Effects:
5alpha-Androstan-2beta-ol has a variety of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and increase red blood cell production. It has also been shown to have neuroprotective properties, which may help prevent or slow the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5alpha-Androstan-2beta-ol in lab experiments is its anabolic and androgenic effects, which make it useful for studying the mechanisms of muscle growth and development. Another advantage is its neuroprotective properties, which make it useful for studying the mechanisms of neurodegenerative diseases. One limitation of using 5alpha-Androstan-2beta-ol in lab experiments is its potential for androgenic side effects, which may complicate the interpretation of results.

Future Directions

There are many possible future directions for research on 5alpha-Androstan-2beta-ol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a performance-enhancing drug for athletes. Further research is needed to fully understand the mechanisms of action of 5alpha-Androstan-2beta-ol and its potential applications in scientific research.

Synthesis Methods

The synthesis of 5alpha-Androstan-2beta-ol involves the reduction of dihydrotestosterone (5alpha-Androstan-2beta-ol) using sodium borohydride or lithium aluminum hydride. The resulting compound is then purified using chromatography techniques to obtain a pure sample.

Scientific Research Applications

5alpha-Androstan-2beta-ol has been extensively studied for its potential applications in scientific research. It has been shown to have anabolic and androgenic effects, which make it useful for studying the mechanisms of muscle growth and development. It has also been shown to have neuroprotective properties, which make it useful for studying the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

1225-47-4

Product Name

5alpha-Androstan-2beta-ol

Molecular Formula

C19H32O

Molecular Weight

276.5 g/mol

IUPAC Name

(2R,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-2-ol

InChI

InChI=1S/C19H32O/c1-18-10-3-4-16(18)15-8-6-13-5-7-14(20)12-19(13,2)17(15)9-11-18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18+,19+/m1/s1

InChI Key

WEVCWBBEJLQUEX-DLEIETQISA-N

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CC[C@H](C[C@@]4([C@H]3CC2)C)O

SMILES

CC12CCCC1C3CCC4CCC(CC4(C3CC2)C)O

Canonical SMILES

CC12CCCC1C3CCC4CCC(CC4(C3CC2)C)O

synonyms

5α-Androstan-2β-ol

Origin of Product

United States

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